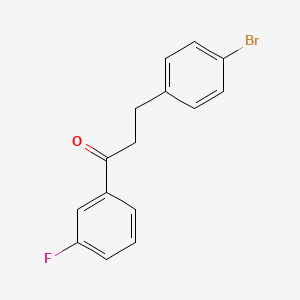

3-(4-Bromophenyl)-1-(3-fluorophenyl)propan-1-one

Description

Properties

IUPAC Name |

3-(4-bromophenyl)-1-(3-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrFO/c16-13-7-4-11(5-8-13)6-9-15(18)12-2-1-3-14(17)10-12/h1-5,7-8,10H,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXXJLCEFKMYPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)CCC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-Bromophenyl)-1-(3-fluorophenyl)propan-1-one is an aromatic ketone with significant interest in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of bromine and fluorine substituents, exhibits various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C16H14BrF, with a molecular weight of approximately 319.19 g/mol. The structure features a propanone backbone with bromine and fluorine substituents on the phenyl rings, which influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its α,β-unsaturated carbonyl system, which allows it to participate in Michael addition reactions with nucleophiles. This property may lead to the inhibition of various enzymes or receptors in biological systems. The electron-withdrawing effects of the halogen atoms (bromine and fluorine) enhance the compound's binding affinity for specific molecular targets, potentially increasing its efficacy as a therapeutic agent.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, chalcone derivatives have demonstrated strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from 1 to 8 µg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| Chalcone Derivative A | 2 | Staphylococcus aureus |

| Chalcone Derivative B | 4 | Escherichia coli |

Anticancer Activity

Chalcones have also been studied for their anticancer potential. They can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways and the inhibition of tumor growth factors. The presence of halogen substituents may enhance these effects by increasing lipophilicity and altering receptor interactions .

Case Studies

A study on related compounds demonstrated that several brominated chalcones exhibited potent cytotoxic effects on cancer cell lines. For example, one derivative showed an IC50 value of 15 µM against breast cancer cells, indicating significant potential for further development as an anticancer agent .

Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive/negative bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Modulates inflammatory pathways |

Future Directions

Further research is necessary to elucidate the specific biological pathways affected by this compound. Investigating its interactions within cellular environments could provide insights into its therapeutic potential. Additionally, studies focusing on structure-activity relationships (SAR) will be crucial for optimizing its efficacy and reducing potential toxicity.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

Halogenated Aryl Ketones

1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one (A2) Substituents: 4-bromophenyl (1-position), dimethylamino (3-position). Synthesis: Prepared via Method A from 1-(4-bromophenyl)ethan-1-one, yielding 89% . 1H NMR: δ 7.93 (d, 2H), 7.78 (d, 2H), 3.60 (m, 2H), 3.37 (m, 2H), 2.77 (s, 6H) .

1-(4-Bromophenyl)-3-phenylpropan-1-one Substituents: 4-bromophenyl (1-position), phenyl (3-position). Safety Data: Classified under GHS Revision 8 with CAS 1669-51-6. No specific toxicity data provided . Comparison: The absence of fluorine reduces steric and electronic effects, likely increasing lipophilicity compared to the fluorinated analog.

3-(4-Fluorophenoxy)-1-(1,4-thiazinan-4-yl)propan-1-one Substituents: 4-fluorophenoxy (3-position), thiazinan-4-yl (1-position).

Positional Isomers and Heterocyclic Derivatives

2-Bromo-1-(3-fluorophenyl)propan-1-one Substituents: Bromine on the propanone chain (2-position), 3-fluorophenyl (1-position). CAS: 92821-83-4. Molecular weight: 231.06 . Key Difference: Bromine placement on the propanone chain rather than the aryl ring may reduce aromatic conjugation, altering reactivity in nucleophilic substitutions.

3-[(4-Bromophenyl)sulfanyl]-3-(4-chlorophenyl)-1-(4-methoxyphenyl)propan-1-one

- Substituents : 4-bromophenylsulfanyl, 4-chlorophenyl, and 4-methoxyphenyl.

- Synthesis : Involves sulfur-based linkages, introducing steric bulk and polarizability .

Physical and Spectral Properties

Melting Points

- Analogues: 3-(Benzo[b]thiophen-2-yl)-1-(4-bromophenyl)propan-1-one: 121–122°C . 1-(4-Bromophenyl)-3-phenylpropan-1-one: Not reported, but safety data suggest stability at room temperature .

Spectroscopic Data

- 1H NMR: Fluorine and bromine substituents in the target compound would cause distinct splitting patterns (e.g., deshielding of adjacent protons). For example, 1-(4-bromophenyl)-3-(dimethylamino)propan-1-one shows aromatic protons at δ 7.93–7.78 and methylene/methyl signals at δ 3.60–2.77 .

- IR : Expected carbonyl (C=O) stretch near 1678 cm⁻¹ (similar to ).

Preparation Methods

Preparation via Friedel-Crafts Acylation

A common approach to prepare substituted propiophenones is Friedel-Crafts acylation, where an acid chloride or anhydride reacts with an aromatic ring in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

- Step 1: Preparation of 3-fluorobenzoyl chloride from 3-fluorobenzoic acid by reaction with thionyl chloride (SOCl2).

- Step 2: Friedel-Crafts acylation of 4-bromobenzene with 3-fluorobenzoyl chloride in the presence of AlCl3 to yield 3-(4-bromophenyl)-1-(3-fluorophenyl)propan-1-one.

This method allows the selective acylation on the aromatic ring bearing the bromine substituent while preserving the fluorine substituent on the other ring.

Preparation via Claisen Condensation

Another method involves the Claisen condensation between an aryl methyl ketone and an aromatic ester or aldehyde under basic conditions.

- Step 1: Synthesis of 4-bromoacetophenone.

- Step 2: Condensation of 4-bromoacetophenone with 3-fluorobenzaldehyde in the presence of a base such as sodium ethoxide or potassium tert-butoxide.

- Step 3: Subsequent reduction or rearrangement steps to yield the target propiophenone.

This approach provides a route to introduce both halogen substituents on the aromatic rings before ketone formation.

Synthesis via α-Bromo Ketone Intermediate

A more specialized method involves the preparation of an α-bromo ketone intermediate followed by nucleophilic substitution:

- Step 1: Synthesis of 1-(3-fluorophenyl)propan-1-one.

- Step 2: Bromination at the α-position of the ketone to form α-bromo-1-(3-fluorophenyl)propan-1-one.

- Step 3: Reaction with 4-bromophenyl nucleophile or Grignard reagent derived from 4-bromobromobenzene to install the 4-bromophenyl group.

This method allows precise control over the substitution pattern but requires careful handling of reactive intermediates.

Summary Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 4-bromobenzene, 3-fluorobenzoyl chloride | AlCl3, SOCl2 | Straightforward, widely used | Requires handling of corrosive reagents; regioselectivity challenges |

| Claisen Condensation | 4-bromoacetophenone, 3-fluorobenzaldehyde | Sodium ethoxide, base | Good for introducing substituents | Multi-step, possible side reactions |

| α-Bromo Ketone Intermediate | 1-(3-fluorophenyl)propan-1-one, bromine source | Bromine, Grignard reagents | Precise substitution control | Requires careful control of reactive intermediates |

| Phenylpropanol Derivative Route | Chloro-substituted phenylpropanol, fluorophenol | THF, other solvents | Adaptable from patent methods | Less documented, may require optimization |

Research Findings and Considerations

- The choice of method depends on the availability of starting materials and the desired purity and yield.

- Friedel-Crafts acylation remains the most common industrial method for preparing halogenated propiophenones due to its simplicity and scalability.

- Claisen condensation offers versatility but may require additional purification steps.

- The α-bromo ketone route provides selective functionalization but involves more complex reaction control.

- Patent literature suggests that solvent choice (e.g., THF) and temperature control are critical for optimizing yields and minimizing side products.

Q & A

Q. What are the key synthetic strategies for 3-(4-Bromophenyl)-1-(3-fluorophenyl)propan-1-one?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with halogenation and Friedel-Crafts acylation. For example:

Bromination : Introduce bromine at the para position of a phenyl precursor using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions.

Acylation : Use Friedel-Crafts acylation to attach the propan-1-one moiety to the fluorophenyl group. However, fluorine’s electron-withdrawing effect may deactivate the ring, necessitating Lewis acid catalysts like AlCl₃ or alternative coupling methods (e.g., Suzuki-Miyaura for aryl-aryl bonds).

- Validation : Confirm regiochemistry via NMR (e.g., distinct ¹H/¹³C shifts for bromo/fluoro substituents) and mass spectrometry .

Q. How can spectroscopic techniques characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Fluorine (³¹⁹F NMR) and bromine cause splitting patterns. For example, the ketone carbonyl (C=O) appears near 200 ppm in ¹³C NMR.

- IR Spectroscopy : Strong C=O stretch (~1700 cm⁻¹) and C-Br/C-F vibrations (500-700 cm⁻¹).

- Mass Spectrometry : Molecular ion [M⁺] at m/z 293 (C₁₅H₁₀BrFO⁺) with fragmentation patterns reflecting bromophenyl loss.

- Reference Data : Cross-check with PubChem entries for analogous compounds .

Advanced Research Questions

Q. How do steric and electronic effects influence its reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : Fluorine’s electronegativity deactivates the aryl ring, hindering electrophilic substitution. Bromine’s polarizability enhances halogen-bonding interactions in catalytic systems.

- Steric Effects : The meta-fluorine and para-bromine create steric hindrance, favoring coupling at less-substituted positions.

- Experimental Design : Use density functional theory (DFT) to model transition states and optimize Pd-catalyzed couplings (e.g., Buchwald-Hartwig amination) .

Q. What crystallographic challenges arise in resolving its structure?

- Methodological Answer :

- Data Collection : High-resolution X-ray diffraction (λ < 1 Å) minimizes absorption errors from bromine.

- Refinement : Use SHELXL for anisotropic displacement parameters and twin refinement if twinning is detected (e.g., via R₁/residuals analysis).

- Validation : Apply the IUCr’s checkCIF to flag outliers in bond lengths/angles .

Q. How does it interact with biological targets (e.g., enzymes)?

- Methodological Answer :

- Covalent Binding : The bromine atom may act as a leaving group, enabling nucleophilic substitution with cysteine residues.

- Assays : Use fluorescent probes (e.g., TAMRA-labeled substrates) to monitor enzyme inhibition kinetics.

- Structural Analysis : Co-crystallize with target proteins (e.g., kinases) and resolve structures using SHELXE or PHENIX .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points or spectral data?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.